4-(4-Chlorophenyl)-1-butene

Catalog No.
S1936376
CAS No.
3047-24-3
M.F
C10H11Cl
M. Wt
166.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Chlorophenyl)-1-butene

CAS Number

3047-24-3

Product Name

4-(4-Chlorophenyl)-1-butene

IUPAC Name

1-but-3-enyl-4-chlorobenzene

Molecular Formula

C10H11Cl

Molecular Weight

166.65 g/mol

InChI

InChI=1S/C10H11Cl/c1-2-3-4-9-5-7-10(11)8-6-9/h2,5-8H,1,3-4H2

InChI Key

KUJQWMSGSABUFJ-UHFFFAOYSA-N

SMILES

C=CCCC1=CC=C(C=C1)Cl

Canonical SMILES

C=CCCC1=CC=C(C=C1)Cl

4-(4-Chlorophenyl)-1-butene is an organic compound characterized by the presence of a chlorinated phenyl group attached to a butene chain. Its chemical formula is C_{10}H_{10}Cl, and it features a double bond between the first and second carbon atoms of the butene moiety. This compound is notable for its potential applications in organic synthesis and material science due to its unique structure, which allows for various

  • Oxidation: The double bond can be oxidized to form epoxides or diols using reagents such as m-chloroperbenzoic acid or osmium tetroxide.
  • Reduction: The compound can be reduced to yield 4-(4-chlorophenyl)butane, typically using catalysts like palladium on carbon in the presence of hydrogen gas.
  • Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic aromatic substitution, allowing for the introduction of various functional groups depending on the nucleophile used, such as sodium methoxide or potassium tert-butoxide under basic conditions.

The synthesis of 4-(4-Chlorophenyl)-1-butene typically involves the following steps:

  • Reagents: The reaction commonly utilizes 4-chlorobenzyl chloride and but-1-ene.
  • Base: A base such as potassium carbonate is employed to facilitate the reaction.
  • Conditions: The reaction is conducted under reflux conditions to ensure complete conversion of starting materials to the desired product.

In industrial settings, continuous flow reactors may be used to optimize production efficiency by controlling reaction parameters like temperature and pressure.

While specific interaction studies focusing solely on 4-(4-Chlorophenyl)-1-butene are scarce, compounds with similar structures often interact with biological systems through mechanisms such as electrophilic addition and nucleophilic substitution. Understanding these interactions could provide insights into its reactivity and potential applications in pharmaceuticals or agrochemicals.

Several compounds share structural similarities with 4-(4-Chlorophenyl)-1-butene:

CompoundStructural FeaturesUniqueness
4-ChlorophenylbutaneLacks a double bond in the butane chainSaturated structure, less reactive
4-(4-Chlorophenyl)-2-buteneDouble bond positioned differentlyDifferent reactivity due to position
4-(4-Bromophenyl)-1-buteneContains bromine instead of chlorineDifferent halogen affects reactivity

The uniqueness of 4-(4-Chlorophenyl)-1-butene lies in its specific positioning of the double bond and chlorinated phenyl group, which imparts distinct chemical properties that differentiate it from these similar compounds.

XLogP3

3.9

Other CAS

3047-24-3

Wikipedia

4-(4-Chlorophenyl)-1-butene

Dates

Last modified: 08-16-2023

Explore Compound Types